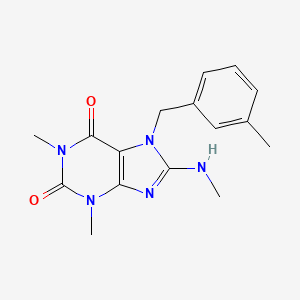

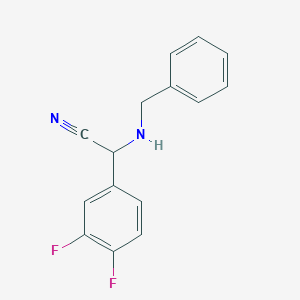

1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as theophylline, is a naturally occurring compound found in tea leaves, cocoa beans, and coffee beans. It is a xanthine derivative and is commonly used in medicine to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been extensively studied for its pharmacological properties, mechanism of action, and physiological effects.

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

A study by Chłoń-Rzepa et al. (2013) explored the design of new derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, focusing on their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) with possible psychotropic activity. The research highlighted the synthesis of compounds exhibiting significant antidepressant-like and anxiolytic-like activities, suggesting their application in the development of new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).

Crystal Structure Analysis

Karczmarzyk et al. (1995) performed an analysis on the crystal structure of a related compound, revealing insights into the geometric configuration of the purine system and its substituents. This research contributes to a deeper understanding of the molecular structure and potential reactivity of similar purine derivatives, which is essential for their application in drug design and development (Karczmarzyk et al., 1995).

Synthesis and Cytotoxic Activity

Research by Deady et al. (2003) on the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, starting from a pyranoquinoline dione precursor, has shown potent cytotoxic activities against various cancer cell lines. Although the core structure differs, this study exemplifies the potential of structurally related purine diones in the development of anticancer agents (Deady et al., 2003).

Methylxanthines Interactions and Biological Activity

Latosińska et al. (2014) investigated the interactions of methylxanthines, including theophylline, a closely related compound to the one of interest, in their solid state through NMR-NQR double resonance. This study provides valuable information on the electronic environment and intermolecular interactions of purine derivatives, which could be crucial for understanding their biological activity and pharmaceutical applications (Latosińska et al., 2014).

Synthesis of Derivatives for Biological Applications

Gobouri (2020) reported on the synthesis of new derivatives incorporating purineselenyl and thiadiazolyl groups, demonstrating the versatility of purine-2,6-dione derivatives in yielding compounds with potential biological activities. This research showcases the broad applicability of purine dione derivatives in medicinal chemistry and drug development (Gobouri, 2020).

properties

IUPAC Name |

1,3-dimethyl-8-(methylamino)-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-10-6-5-7-11(8-10)9-21-12-13(18-15(21)17-2)19(3)16(23)20(4)14(12)22/h5-8H,9H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBMRCLCHLUQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-8-(methylamino)-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2704877.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)

![2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2704883.png)

![6-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-2-carboxamide](/img/structure/B2704891.png)

![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)

![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)

![N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2704897.png)

methanone](/img/structure/B2704899.png)